2-Cyanoprop-2-enoate;dicyclohexylazanium
Description
2-Cyanoprop-2-enoate;dicyclohexylazanium is an ionic compound comprising a 2-cyanoprop-2-enoate anion and a dicyclohexylazanium cation.
Properties
IUPAC Name |
2-cyanoprop-2-enoate;dicyclohexylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNPAIJSVOOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on unrelated compounds, limiting direct comparisons. Below is an analysis of these materials and hypothetical contrasts based on structural or functional analogs:
Structural and Functional Analogues
- 2-Aminobenzamides (): These compounds are aromatic amides studied for glycosylation and analytical applications . Unlike 2-cyanoprop-2-enoate, they lack cyano or ammonium groups, leading to divergent reactivity (e.g., hydrogen bonding vs. charge interactions).
- Cadmium Oxalate (): An inorganic coordination compound with low water solubility and thermal decomposition above 200°C . Its metal-ligand bonding contrasts with the ionic interactions in 2-cyanoprop-2-enoate;dicyclohexylazanium.
- Methylclonazepam (): A benzodiazepine with a nitro and chlorophenyl group, emphasizing pharmaceutical activity . Its heterocyclic structure and pharmacological focus differ entirely from the target compound.
Hypothetical Property Comparison (Table 1)
Research Findings and Limitations
- Cadmium oxalate’s EC number and safety data underscore the need for similar regulatory documentation for this compound, which is currently unavailable.
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